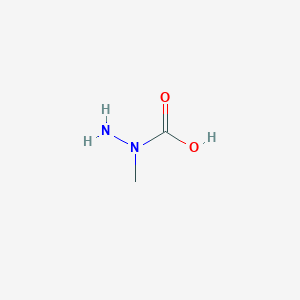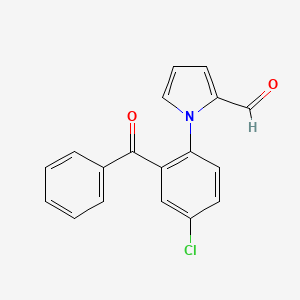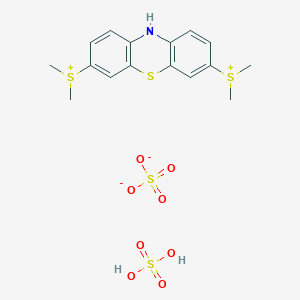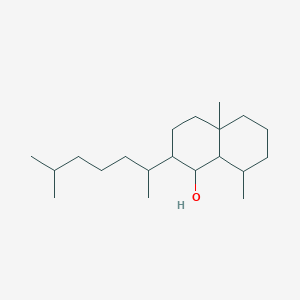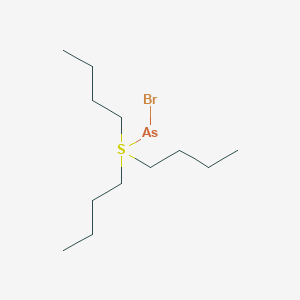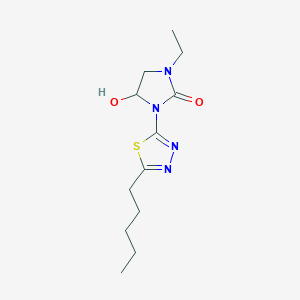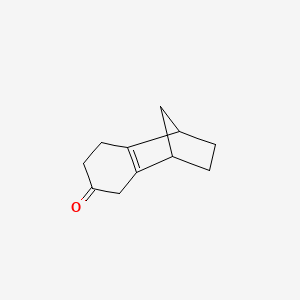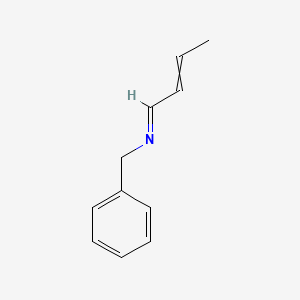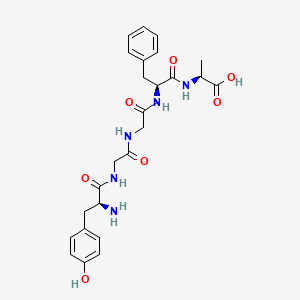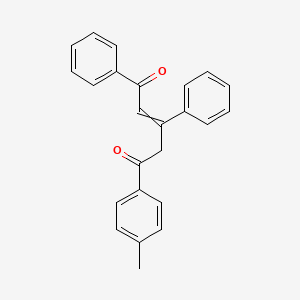
5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione is an organic compound with a complex structure that includes aromatic rings and a conjugated diene system
Preparation Methods
The synthesis of 5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde derivatives with acetophenone derivatives under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The resulting product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Scientific Research Applications
5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
5-(4-Methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione can be compared with other similar compounds such as:
4-Methylpropiophenone: This compound also contains a methylphenyl group and undergoes similar chemical reactions, but it lacks the extended conjugated system present in this compound.
5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
Properties
CAS No. |
63688-25-5 |
|---|---|
Molecular Formula |
C24H20O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,3-diphenylpent-2-ene-1,5-dione |
InChI |
InChI=1S/C24H20O2/c1-18-12-14-21(15-13-18)24(26)17-22(19-8-4-2-5-9-19)16-23(25)20-10-6-3-7-11-20/h2-16H,17H2,1H3 |
InChI Key |
VNTGWGMJPVIGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
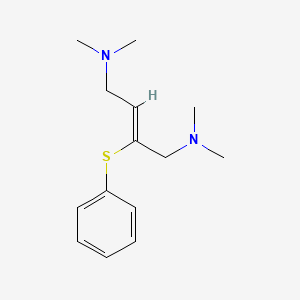
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
